molecular formula C24H18O3 B13782119 Bis(m-phenoxyphenyl)ether CAS No. 748-30-1

Bis(m-phenoxyphenyl)ether

Cat. No.: B13782119
CAS No.: 748-30-1
M. Wt: 354.4 g/mol
InChI Key: MVCITNPWSJQCBC-UHFFFAOYSA-N
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Description

Bis(m-phenoxyphenyl)ether, also known as 1,1’-oxybis(3-phenoxybenzene), is an organic compound with the molecular formula C24H18O3. It is characterized by two phenoxy groups attached to a central ether linkage. This compound is part of the polyphenyl ether family, known for their stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(m-phenoxyphenyl)ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene catalyzed by copper . This method is widely used for the preparation of polyphenyl ethers.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann Ether Synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of a copper catalyst to facilitate the formation of the ether linkage .

Chemical Reactions Analysis

Types of Reactions: Bis(m-phenoxyphenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenyl ethers .

Mechanism of Action

The mechanism by which bis(m-phenoxyphenyl)ether exerts its effects involves interactions with various molecular targets and pathways. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. The central ether linkage provides flexibility, allowing the molecule to adopt different conformations and interact with diverse biological targets .

Comparison with Similar Compounds

Uniqueness: Bis(m-phenoxyphenyl)ether is unique due to its specific substitution pattern and the presence of two phenoxy groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

748-30-1

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenoxy-3-(3-phenoxyphenoxy)benzene

InChI

InChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H

InChI Key

MVCITNPWSJQCBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4

Origin of Product

United States

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